molecular formula C15H24 B1238147 (S,1E,5E)-1,5-Dimethyl-8-(prop-1-en-2-yl)cyclodeca-1,5-diene

(S,1E,5E)-1,5-Dimethyl-8-(prop-1-en-2-yl)cyclodeca-1,5-diene

Cat. No.: B1238147
M. Wt: 204.35 g/mol
InChI Key: XMRKUJJDDKYUHV-ZCGSDFCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S,1E,5E)-1,5-Dimethyl-8-(prop-1-en-2-yl)cyclodeca-1,5-diene is an organic compound belonging to the class of cyclodecenes This compound is characterized by its unique structure, which includes a cyclodeca-1,5-diene ring substituted with dimethyl and prop-1-en-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S,1E,5E)-1,5-Dimethyl-8-(prop-1-en-2-yl)cyclodeca-1,5-diene typically involves the following steps:

    Formation of the Cyclodeca-1,5-diene Ring: This can be achieved through a series of cyclization reactions starting from linear precursors.

    Introduction of Dimethyl Groups: Methylation reactions are used to introduce the dimethyl groups at the 1 and 5 positions.

    Addition of Prop-1-en-2-yl Group: This step involves the addition of the prop-1-en-2-yl group to the 8 position, which can be done using alkylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Cyclization: Using metal catalysts to facilitate the cyclization process.

    High-Pressure Reactions: To ensure the efficient formation of the desired product.

    Purification Techniques: Such as distillation and chromatography to obtain a high-purity compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated analogs.

    Substitution: The dimethyl and prop-1-en-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution Reagents: Such as halogens or nucleophiles in the presence of a suitable catalyst.

Major Products:

    Oxidized Derivatives: Including alcohols, ketones, and carboxylic acids.

    Reduced Analogs: Such as cyclodecanes with varying degrees of saturation.

    Substituted Compounds: Depending on the nature of the substituent introduced.

Scientific Research Applications

(S,1E,5E)-1,5-Dimethyl-8-(prop-1-en-2-yl)cyclodeca-1,5-diene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S,1E,5E)-1,5-Dimethyl-8-(prop-1-en-2-yl)cyclodeca-1,5-diene involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

    Cyclodeca-1,5-diene: The parent compound without the dimethyl and prop-1-en-2-yl substitutions.

    1,5-Dimethylcyclodeca-1,5-diene: Lacking the prop-1-en-2-yl group.

    8-(Prop-1-en-2-yl)cyclodeca-1,5-diene: Lacking the dimethyl groups.

Uniqueness: (S,1E,5E)-1,5-Dimethyl-8-(prop-1-en-2-yl)cyclodeca-1,5-diene is unique due to the specific arrangement and combination of its substituents, which confer distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1Z,5Z,8S)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene

InChI

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9,15H,1,5,7-8,10-11H2,2-4H3/b13-6-,14-9-/t15-/m0/s1

InChI Key

XMRKUJJDDKYUHV-ZCGSDFCLSA-N

Isomeric SMILES

C/C/1=C/CC/C(=C\C[C@H](CC1)C(=C)C)/C

SMILES

CC1=CCCC(=CCC(CC1)C(=C)C)C

Canonical SMILES

CC1=CCCC(=CCC(CC1)C(=C)C)C

Synonyms

germacrene A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S,1E,5E)-1,5-Dimethyl-8-(prop-1-en-2-yl)cyclodeca-1,5-diene
Reactant of Route 2
(S,1E,5E)-1,5-Dimethyl-8-(prop-1-en-2-yl)cyclodeca-1,5-diene
Reactant of Route 3
(S,1E,5E)-1,5-Dimethyl-8-(prop-1-en-2-yl)cyclodeca-1,5-diene
Reactant of Route 4
(S,1E,5E)-1,5-Dimethyl-8-(prop-1-en-2-yl)cyclodeca-1,5-diene
Reactant of Route 5
(S,1E,5E)-1,5-Dimethyl-8-(prop-1-en-2-yl)cyclodeca-1,5-diene
Reactant of Route 6
(S,1E,5E)-1,5-Dimethyl-8-(prop-1-en-2-yl)cyclodeca-1,5-diene

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